Cas no 64986-29-4 (1-{4-[1-(4-hydroxy-phenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-yloxy]-phenethyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol)

1-{4-[1-(4-hydroxy-phenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-yloxy]-phenethyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol structure
64986-29-4 structure
Product Name:1-{4-[1-(4-hydroxy-phenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-yloxy]-phenethyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol
CAS-nummer:64986-29-4
MF:C38H44N2O5
MW:608.766370773315
CID:2063498
PubChem ID:21627860
Update Time:2025-04-21

1-{4-[1-(4-hydroxy-phenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-yloxy]-phenethyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 1-{4-[1-(4-hydroxy-phenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-yloxy]-phenethyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol
    • Iolantinin
    • 1,2,3,4-Tetrahydro-6-methoxy-2-methyl-1-[2-[4-[[1,2,3,4-tetrahydro-1-[2-(4-hydroxyphenyl)ethyl]-6-methoxy-2-methylisoquinolin-7-yl]oxy]phenyl]ethyl]isoquinolin-7-ol
    • 1-[2-[4-[[1-[2-(4-hydroxyphenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • DTXSID10616434
    • 64986-29-4
    • 1-{2-[4-({1-[2-(4-hydroxyphenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenyl]ethyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
    • Inchi: 1S/C38H44N2O5/c1-39-19-17-27-21-36(43-3)35(42)23-31(27)33(39)15-10-26-7-13-30(14-8-26)45-38-24-32-28(22-37(38)44-4)18-20-40(2)34(32)16-9-25-5-11-29(41)12-6-25/h5-8,11-14,21-24,33-34,41-42H,9-10,15-20H2,1-4H3
    • InChI-sleutel: KUXKTKLZRVDZSO-UHFFFAOYSA-N
    • LACHT: O(C1C=CC(=CC=1)CCC1C2C=C(C(=CC=2CCN1C)OC)O)C1C(=CC2CCN(C)C(CCC3C=CC(=CC=3)O)C=2C=1)OC

Berekende eigenschappen

  • Exacte massa: 608.32502251g/mol
  • Monoisotopische massa: 608.32502251g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 10
  • Complexiteit: 891
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.1
  • Topologisch pooloppervlak: 74.6Ų
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie